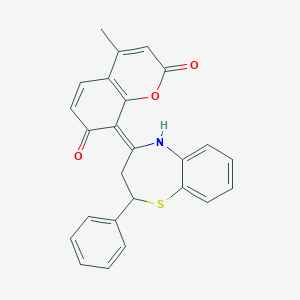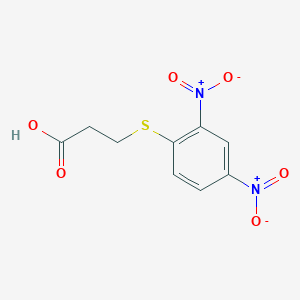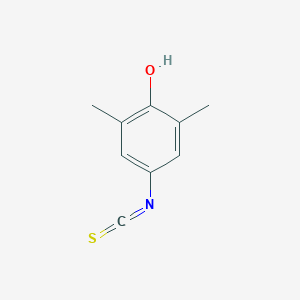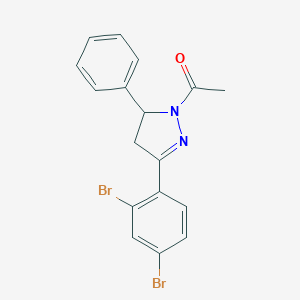![molecular formula C22H20IN3O3 B304765 N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304765.png)
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide, also known as INH, is a chemical compound that has been extensively studied for its potential use in scientific research applications. INH is a hydrazide derivative that has been synthesized using a variety of methods, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been shown to inhibit the activity of the enzyme peroxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been shown to induce apoptosis in cancer cells. In addition, N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to have antioxidant activity.
実験室実験の利点と制限
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has several advantages for lab experiments, including its low toxicity and high stability. However, N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has some limitations, including its limited solubility in water and its potential to form aggregates.
将来の方向性
There are several future directions for the study of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide. One direction is the investigation of the potential use of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide as a therapeutic agent for the treatment of tuberculosis, cancer, and other diseases. Another direction is the development of new synthesis methods for N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide that are more efficient and cost-effective. Additionally, the use of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide as a fluorescent probe for the detection of metal ions could be further explored.
合成法
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of isonicotinic acid hydrazide with 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde in the presence of a catalyst. Another method involves the reaction of 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with isonicotinic acid hydrazide in the presence of a reducing agent. The synthesized N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide can be purified using various chromatographic techniques.
科学的研究の応用
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been investigated for its anti-tuberculosis activity, anti-inflammatory activity, and anti-cancer activity. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide |
|---|---|
分子式 |
C22H20IN3O3 |
分子量 |
501.3 g/mol |
IUPAC名 |
N-[(E)-[3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20IN3O3/c1-15-5-3-4-6-18(15)14-29-21-19(23)11-16(12-20(21)28-2)13-25-26-22(27)17-7-9-24-10-8-17/h3-13H,14H2,1-2H3,(H,26,27)/b25-13+ |
InChIキー |
URMRHPYBENTEMV-DHRITJCHSA-N |
異性体SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=NNC(=O)C3=CC=NC=C3)OC |
正規SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=NNC(=O)C3=CC=NC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)


![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)






![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)

